molecular formula C13H10FN3O4S B11120836 N-(4-fluorophenyl)-7-methoxy-2,1,3-benzoxadiazole-4-sulfonamide

N-(4-fluorophenyl)-7-methoxy-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11120836
M. Wt: 323.30 g/mol
InChI Key: MSDDUJPQZHXGSI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-7-methoxy-2,1,3-benzoxadiazole-4-sulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing both nitrogen and oxygen atoms. The presence of a fluorophenyl group and a methoxy group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-7-methoxy-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxadiazole Core: This step involves the cyclization of appropriate precursors, such as o-nitroaniline derivatives, under acidic or basic conditions to form the benzoxadiazole ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base like triethylamine.

    Fluorophenyl Substitution: The final step involves the substitution of a hydrogen atom on the benzoxadiazole ring with a 4-fluorophenyl group using appropriate coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-7-methoxy-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzoxadiazole ring and the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents and catalysts like palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-7-methoxy-2,1,3-benzoxadiazole-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-7-methoxy-2,1,3-benzoxadiazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The benzoxadiazole core can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances binding affinity and specificity, while the methoxy and sulfonamide groups contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(4-fluorophenyl)-cyclohexanecarboxamide

Uniqueness

N-(4-fluorophenyl)-7-methoxy-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxadiazole core, along with the fluorophenyl and methoxy groups, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C13H10FN3O4S

Molecular Weight

323.30 g/mol

IUPAC Name

N-(4-fluorophenyl)-7-methoxy-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H10FN3O4S/c1-20-10-6-7-11(13-12(10)15-21-16-13)22(18,19)17-9-4-2-8(14)3-5-9/h2-7,17H,1H3

InChI Key

MSDDUJPQZHXGSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NON=C12)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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